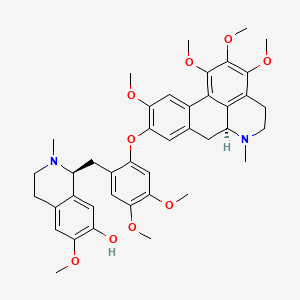

Thaliadanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thaliadanine, also known as thalidomide, is a compound with a complex history and significant impact on medical science. Initially introduced as a sedative and anti-nausea medication in the 1950s, it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic past, thalidomide has been repurposed and is now used to treat various conditions, including multiple myeloma and erythema nodosum leprosum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thalidomide is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide. This intermediate is then reacted with potassium cyanide and ammonium carbonate to produce phthalimidoglutarimide. The final step involves the cyclization of phthalimidoglutarimide to form thalidomide .

Industrial Production Methods

Industrial production of thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to prevent contamination and ensure the safety of the medication .

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to be stable under normal conditions but can hydrolyze in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions involving thalidomide include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of thalidomide include phthalic acid and glutarimide derivatives. These products result from the breakdown of the thalidomide molecule under specific conditions .

Wissenschaftliche Forschungsanwendungen

Thalidomide has found applications in various fields of scientific research. In chemistry, it is used as a model compound to study the effects of chirality and racemization. In biology, thalidomide is used to investigate the mechanisms of teratogenicity and its impact on embryonic development .

In medicine, thalidomide is used to treat multiple myeloma, a type of blood cancer, and erythema nodosum leprosum, a complication of leprosy. It has also shown promise in treating other conditions, such as Crohn’s disease and HIV-related complications . In industry, thalidomide is used in the development of new drugs and therapeutic agents .

Wirkmechanismus

Thalidomide exerts its effects through multiple mechanisms. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival . This action results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of the immune response .

Thalidomide also affects the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. By reducing TNF-α levels, thalidomide helps to alleviate inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include lenalidomide and pomalidomide, which are also used to treat multiple myeloma and other conditions .

Similar Compounds

Lenalidomide: More potent than thalidomide with fewer side effects.

Pomalidomide: Similar to lenalidomide but with a different side effect profile.

Thalidomide’s uniqueness lies in its historical significance and its broad range of applications despite its initial adverse effects. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable therapeutic agent in various medical conditions .

Eigenschaften

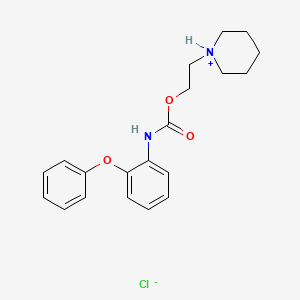

CAS-Nummer |

31199-54-9 |

|---|---|

Molekularformel |

C41H48N2O9 |

Molekulargewicht |

712.8 g/mol |

IUPAC-Name |

(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1 |

InChI-Schlüssel |

HSYATSIKOGRUDZ-VMPREFPWSA-N |

Isomerische SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |

Kanonische SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)